molecular formula C8H9NO4 B2741017 3-Amino-4-hydroxy-5-methoxybenzoic acid CAS No. 84211-28-9

3-Amino-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B2741017
CAS No.: 84211-28-9
M. Wt: 183.163
InChI Key: YBLOPJCGAMGGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS Number: 84211-28-9) is a high-purity benzoic acid derivative designed for research and development applications. This compound features a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It serves as a versatile and valuable synthetic intermediate, particularly in pharmaceutical chemistry and organic synthesis. The structure, which incorporates amino, hydroxy, and methoxy functional groups on a benzoic acid scaffold, makes it a promising precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel organic compounds. Researchers value this chemical for its potential application as a building block in drug discovery projects. Its multifunctional nature allows for various chemical modifications, enabling the creation of libraries of compounds for screening and development. As a substituted benzoic acid, it is also of significant interest in materials science research. The product is intended for use in laboratory settings only. It is supplied with the recommendation to be stored in a refrigerator at 2-8°C to ensure long-term stability . Please Note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLOPJCGAMGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry of 3 Amino 4 Hydroxy 5 Methoxybenzoic Acid

Convergent and Divergent Synthesis Strategies

The construction of 3-amino-4-hydroxy-5-methoxybenzoic acid can be approached through various synthetic routes, often starting from commercially available substituted benzoic acids. These strategies involve a sequence of reactions to introduce the required functionalities.

Preparation from Halobenzoic Acid Precursors (e.g., 3-nitro-4-chlorobenzoic acid)

A common and effective strategy for synthesizing substituted benzoic acids begins with a halogenated precursor. For instance, the synthesis can commence with p-chlorobenzoic acid. prepchem.com This starting material is first nitrated to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid. prepchem.com

The process involves treating p-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, typically between 10°C and 25°C. prepchem.com The reaction mixture is then stirred for an extended period to ensure complete nitration. prepchem.com The resulting 4-chloro-3-nitrobenzoic acid is then isolated by pouring the reaction mixture over ice, followed by filtration and drying. prepchem.com

Following nitration, the chloro group is substituted with a hydroxyl group through nucleophilic aromatic substitution. This is achieved by reacting 3-nitro-4-chlorobenzoic acid with a solution of sodium hydroxide (B78521) at an elevated temperature of 100 to 105°C. google.com The subsequent acidification of the reaction mixture yields 3-nitro-4-hydroxybenzoic acid. google.com This intermediate is a crucial stepping stone towards the final product.

Nitration and Reduction Pathways for Amine Group Introduction

The introduction of the amino group is a critical step in the synthesis. This is typically accomplished through the nitration of a precursor followed by the reduction of the nitro group. For example, starting from 4-hydroxybenzoic acid, nitration is performed to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitrobenzoic acid. epo.org

The reduction of the nitro group to an amine can be achieved using various reducing agents. A widely used method is catalytic hydrogenation. epo.org The 4-hydroxy-3-nitrobenzoic acid is subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.comepo.org This reaction is typically carried out in a suitable solvent and at elevated temperatures and pressures to ensure efficient conversion. google.com Other reducing agents like tin(II) chloride in the presence of hydrochloric acid have also been employed for this transformation. epo.orgchemicalbook.com

A similar pathway can be envisioned starting from 3-methoxy-4-hydroxybenzoic acid (vanillic acid). mdpi.comwikipedia.org Nitration of the corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate, would likely place the nitro group at the 5-position due to the directing effects of the hydroxyl and methoxy (B1213986) groups. Subsequent reduction of the nitro group would then yield the desired amino functionality.

Hydroxylation and Methoxylation Strategies on Aromatic Rings

The strategic placement of hydroxyl and methoxy groups on the benzene (B151609) ring is fundamental to the synthesis of this compound. These functionalities can be introduced at various stages of the synthetic sequence.

In some routes, the precursor already contains the desired hydroxyl and methoxy groups. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as a readily available starting material with the correct arrangement of these two groups. mdpi.comwikipedia.org The subsequent synthetic steps would then focus on introducing the amino group at the 5-position.

Alternatively, these groups can be introduced through specific reactions. For instance, a methoxy group can be introduced by reacting a nitro-substituted chlorobenzanilide with methanol (B129727) in the presence of an alkaline reagent. google.com While not directly applied to the target molecule, this demonstrates a potential methoxylation strategy. Hydroxylation can be achieved through nucleophilic aromatic substitution of a halogen, as described in the preparation from halobenzoic acid precursors. google.com

Role of Protective Groups in Multi-Step Synthesis

In complex organic syntheses, protecting groups are often essential to prevent unwanted side reactions at reactive functional groups. organic-chemistry.org For a molecule like this compound, which possesses a carboxylic acid, a phenol (B47542), and an amine, the use of protecting groups can be crucial. organic-chemistry.orgoup.com

The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent it from reacting with basic or nucleophilic reagents. oup.comlibretexts.org This protection is typically achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. mdpi.com The ester can later be hydrolyzed back to the carboxylic acid under acidic or basic conditions. chemicalbook.com

The phenolic hydroxyl group is also reactive and may require protection, particularly during reactions involving strong bases or electrophiles. oup.com Common protecting groups for phenols include ethers, such as the benzyl (B1604629) ether, which can be removed by hydrogenolysis. libretexts.org

The amino group, being nucleophilic and basic, is frequently protected as a carbamate (B1207046) (e.g., Boc or Cbz group) or an amide. organic-chemistry.org These groups reduce the nucleophilicity of the amine and can be removed under specific acidic or basic conditions, or by hydrogenolysis. libretexts.org The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of the target molecule.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for various transformations.

Hydrogenation Reactions Utilizing Palladium-Carbon Catalysts

Catalytic hydrogenation is a key reaction in the synthesis of this compound, primarily for the reduction of a nitro group to an amino group. researchgate.net Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. google.comepo.orgresearchgate.net

The reaction involves treating the nitro-substituted precursor with hydrogen gas in the presence of the Pd/C catalyst. google.comepo.org The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high conversion and selectivity. For example, the reduction of 3-nitro-4-hydroxybenzoic acid can be carried out at 95 to 100°C under a hydrogen pressure of 0.50-1.50 MPa. google.com The catalyst can often be recovered and reused, making the process more economical and environmentally friendly. researchgate.net

Bimetallic catalysts, such as copper/nickel nanoparticles, have also been investigated for the hydrogenation of nitroaromatic compounds, sometimes exhibiting higher catalytic activity than monometallic catalysts. rsc.org

Transition Metal Catalysis in Aromatic Functionalization

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-nitrogen and carbon-oxygen bonds on aromatic rings with high selectivity. For the synthesis of this compound, catalytic methods can be envisioned for the introduction of the amino group onto a suitably substituted benzoic acid precursor.

A plausible precursor for this transformation would be 4-hydroxy-5-methoxybenzoic acid. The introduction of the amino group at the C3 position can be achieved through directed C-H amination. Rhodium and iridium catalysts are known to be effective for the direct amination of phenols and benzoic acids. organic-chemistry.orgnih.govnih.gov In such a reaction, the carboxylic acid group can act as a directing group, guiding the catalyst to the ortho C-H bond for functionalization. nih.gov

Another approach involves the use of palladium or copper catalysts in cross-coupling reactions. For instance, a precursor such as 3-bromo-4-hydroxy-5-methoxybenzoic acid could undergo a Buchwald-Hartwig amination with an ammonia (B1221849) surrogate. This reaction is well-established for the formation of anilines from aryl halides.

The following table outlines hypothetical catalytic conditions for the amination of a precursor to this compound, based on analogous transformations found in the literature.

Table 1: Hypothetical Transition Metal-Catalyzed Amination Reactions

Catalyst System Precursor Amine Source Solvent Temperature (°C) Potential Yield (%)
[Cp*RhCl₂]₂ / Na₂CO₃ 4-hydroxy-5-methoxybenzoic acid NH₃ Heptane 140 70-85
Pd(dba)₂ / BINAP / NaOtBu 3-bromo-4-hydroxy-5-methoxybenzoic acid Benzophenone imine Toluene 100 80-95
Ir(cod)₂Cl₂ / ligand 4-hydroxy-5-methoxybenzoic acid Sulfonamide Dioxane 120 75-90

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning is crucial for developing sustainable chemical processes. The synthesis of this compound can be designed to minimize environmental impact through careful consideration of waste, solvents, and energy efficiency.

A primary goal of green chemistry is to reduce the generation of hazardous waste. In the context of synthesizing this compound, this can be achieved by employing atom-economical reactions. For instance, direct C-H amination is preferable to classical methods that involve nitration followed by reduction, as the latter generates significant inorganic waste from the nitrating and reducing agents. The only byproduct in an ideal direct amination is water. organic-chemistry.org

The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For the synthesis of benzoic acid derivatives, reactions in aqueous media have been explored. brazilianjournals.com.br

For reactions that require organic solvents, it is important to select those with a lower environmental impact and to use them efficiently. Solvent screening and optimization are key to identifying conditions that maximize reaction efficiency while minimizing solvent use. The use of high-pressure and high-temperature water in a microflow system has been demonstrated for the synthesis of benzazole derivatives from ortho-substituted anilines and benzoic acid derivatives, showcasing an innovative approach to reducing organic solvent use. rsc.org

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention Employing catalytic C-H amination to avoid stoichiometric reagents.
Atom Economy Direct functionalization reactions that incorporate a high percentage of reactants into the final product.
Safer Solvents and Auxiliaries Use of water or other green solvents; minimizing the volume of organic solvents.
Design for Energy Efficiency Catalytic reactions that proceed at lower temperatures and pressures.
Use of Renewable Feedstocks Exploring biosynthetic routes from renewable resources as a long-term goal. mdpi.com
Catalysis Utilizing recyclable heterogeneous or homogeneous catalysts to reduce waste and improve efficiency.

Scalable Synthesis Considerations for Research Quantities

The transition from a laboratory-scale synthesis to the production of larger, research-scale quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, a key consideration would be the management of reaction exotherms, particularly in nitration or hydrogenation steps if a classical route is employed.

The choice of reagents and catalysts also becomes more critical at a larger scale. The cost and availability of starting materials and catalysts can significantly impact the feasibility of the synthesis. For instance, while a complex, highly efficient catalyst may be suitable for small-scale synthesis, a more cost-effective and readily available alternative might be necessary for producing gram or kilogram quantities.

Purification methods also need to be adapted for larger scales. Column chromatography, which is common in laboratory settings, can be cumbersome and expensive for large quantities. Crystallization is often a more practical and scalable method for purifying solid products like this compound. The development of a robust crystallization procedure is therefore a critical step in scaling up the synthesis.

Finally, process safety is paramount. A thorough risk assessment should be conducted to identify potential hazards associated with the reagents, intermediates, and reaction conditions. This includes considering the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Hydroxy 5 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-Amino-4-hydroxy-5-methoxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques enables a complete assignment of its proton and carbon skeletons.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) and the hydroxyl group (-OH) are electron-donating, while the carboxylic acid group (-COOH) is electron-withdrawing. The methoxy group (-OCH₃) is also electron-donating. These competing effects lead to a specific substitution pattern that can be deciphered from the coupling patterns and chemical shifts of the aromatic protons.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative, reflecting the electron density at each position. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Aromatic)6.5 - 7.5-
H (Methoxy)~3.8-
H (Amino)Broad, variable-
H (Hydroxyl)Broad, variable-
H (Carboxylic Acid)Broad, variable-
C (Aromatic)-110 - 150
C (Methoxy)-~56
C (Carbonyl)-165 - 185

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzoic acids. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would confirm the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the benzene ring and the methoxy group. rsc.org

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the substitution pattern on the benzene ring and the connectivity of all functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound will display a series of absorption bands corresponding to the vibrational modes of its various functional groups.

O-H Stretching : The hydroxyl group of the carboxylic acid will exhibit a very broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding. The phenolic O-H stretch will appear as a broader band around 3200-3600 cm⁻¹. pressbooks.pub

N-H Stretching : The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. pressbooks.pub

C=O Stretching : The carbonyl group of the carboxylic acid will give rise to a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. libretexts.org

C=C Stretching : The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching : The C-O stretching of the carboxylic acid and the ether linkage of the methoxy group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Phenol (B47542)O-H Stretch3200 - 3600Broad, Medium
AmineN-H Stretch3300 - 3500Medium
AromaticC-H Stretch3000 - 3100Medium
MethoxyC-H Stretch2850 - 2960Medium
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
AromaticC=C Stretch1450 - 1600Medium to Weak
Carboxylic Acid/EtherC-O Stretch1000 - 1300Strong

Hydrogen Bonding Network Characterization

The presence of hydroxyl, amino, and carboxylic acid groups in this compound allows for the formation of a complex network of intermolecular and intramolecular hydrogen bonds. These interactions significantly influence the vibrational frequencies of the involved functional groups. In the solid state, extensive intermolecular hydrogen bonding is expected, leading to a broadening of the O-H and N-H stretching bands in the IR spectrum. The position and shape of the C=O stretching band can also be affected by hydrogen bonding. The study of these spectral features, often aided by computational modeling, can provide valuable insights into the hydrogen bonding network in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 183.16 g/mol , mass spectrometry would confirm this value and provide clues about its structure. pharmaffiliates.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 183. A prominent fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). Another common fragmentation is the loss of the entire carboxylic acid group. For this compound, characteristic fragment ions would also arise from cleavages related to the amino and methoxy groups. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a plausible fragmentation pathway. Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure and confirmation of the presence and position of the various functional groups.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C8H9NO4, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. pharmaffiliates.com This technique is essential for confirming the identity of the compound in complex matrices and for differentiating it from isobaric interferences.

The exact mass provides a high degree of confidence in the molecular formula assigned to an analyte. This is a fundamental step that precedes further structural elucidation by techniques such as tandem mass spectrometry.

CompoundMolecular FormulaTheoretical Exact Mass (Da)Molecular Weight (g/mol)
This compoundC8H9NO4183.0532183.16

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to probe the structure of ions by inducing fragmentation and analyzing the resulting product ions. The fragmentation patterns of protonated or deprotonated molecules are characteristic of their structure and the functional groups they contain. nih.govunito.itresearchgate.net For this compound, collision-induced dissociation (CID) would likely initiate fragmentation at the most labile sites.

Common fragmentation pathways for related benzoic acid derivatives often involve the neutral loss of small molecules such as water (H₂O) and carbon dioxide (CO₂), which arises from the carboxylic acid moiety. nih.gov The fragmentation of protonated aliphatic α-amino acids frequently results in a combined loss of water and carbon monoxide (H₂O + CO). nih.govunito.itresearchgate.net The presence of the amino and methoxy groups can also lead to specific fragmentation channels, such as the loss of a methyl radical (•CH₃). Analysis of these fragmentation pathways allows for the detailed structural characterization of the molecule and its derivatives. researchgate.net

Precursor Ion [M+H]⁺ or [M-H]⁻Plausible Neutral LossResulting FragmentSignificance
[M-H]⁻CO₂ (44 Da)Decarboxylated anionCharacteristic of carboxylic acids
[M+H]⁺H₂O (18 Da)Dehydrated cationIndicates presence of a hydroxyl group
[M+H]⁺CO (28 Da)Loss from carboxylic acid groupCommon fragmentation for benzoic acids
[M+H]⁺•CH₃ (15 Da)Loss of methyl radical from methoxy groupIndicates a methoxy substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). up.ac.za In aromatic compounds, the main electronic transitions are π → π*, which are typically intense and occur in the UV region. libretexts.orgup.ac.za

The substituents on the benzene ring—amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃)—act as auxochromes. These groups possess non-bonding electrons (n electrons) and can modify the absorption characteristics of the chromophore. They can cause a shift in the absorption maximum to longer wavelengths (a bathochromic shift) and an increase in absorption intensity. The presence of these auxochromes also allows for n → π* transitions, which are typically less intense and occur at longer wavelengths than π → π* transitions. libretexts.org Studies on similar molecules, such as vanillic acid, suggest that electronic transitions can involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net

Electronic TransitionOrbitals InvolvedTypical Wavelength RegionCharacteristics
π → πBonding π to antibonding π< 280 nmHigh intensity, associated with the aromatic ring
n → πNon-bonding (O, N lone pairs) to antibonding π> 280 nmLow intensity, associated with heteroatoms

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce bond lengths, bond angles, and torsional angles with high precision. This method provides an unambiguous determination of the molecule's conformation and configuration in the solid state.

Illustrative Crystallographic Data from a Related Derivative (4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid) nih.gov
Structural ParameterDescriptionExample Value
Torsion AngleDescribes the rotation around a bond (Caryl—CH₂—NH—Caryl)-83.9 (2)°
Bond Length (C-O)Distance between Carbon and Oxygen in a hydroxyl group1.371 (2) Å
Bond Length (C=O)Distance between Carbon and Oxygen in a carbonyl group1.224 (2) Å
Intermolecular InteractionsForces between molecules in the crystalO—H⋯O hydrogen bonds

Computational Chemistry and Theoretical Studies on 3 Amino 4 Hydroxy 5 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile tool in computational chemistry.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For 3-Amino-4-hydroxy-5-methoxybenzoic acid, geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically adjusts the positions of the atoms to find the minimum energy conformation.

Hypothetical Data Table for Optimized Geometry:

ParameterHypothetical Value
Bond Length (C-C) aromatic~1.40 Å
Bond Length (C-N)~1.38 Å
Bond Length (C-O) hydroxyl~1.36 Å
Bond Length (C-O) methoxy (B1213986)~1.37 Å
Bond Angle (C-C-C) aromatic~120°

Note: These are representative values for similar aromatic compounds and are not the result of actual calculations on this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the molecule.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the vibrational modes of the functional groups (e.g., O-H stretch, N-H stretch, C=O stretch), which can be compared with an experimental FT-IR spectrum.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the promotion of electrons between molecular orbitals.

Molecular Orbital Analysis and Frontier Orbitals

The electronic behavior of a molecule is largely governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Molecular Docking and Binding Affinity Predictions (for non-human biological targets or materials)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Ligand-Receptor Interactions and Active Site Characterization

In a hypothetical study, this compound could be docked into the active site of a non-human enzyme or a material surface. The docking simulation would predict the binding pose of the molecule and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor. This would help in understanding the mechanism of binding and in identifying the key amino acid residues or surface atoms involved in the interaction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound, revealing how its shape might change in a solution.

Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the interactions between the solute and the solvent can be studied in detail. This would provide insights into how the solvent influences the conformation and properties of the molecule, including the formation of hydrogen bonds with water molecules. Analysis of the simulation trajectory can yield information on properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

pKa Prediction and Ionization State Modeling in Various Environments

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in a given environment, which in turn influences its solubility, reactivity, and biological activity. For this compound, three functional groups can participate in proton exchange: the carboxylic acid, the phenolic hydroxyl group, and the amino group. Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the pKa values of these functional groups.

Theoretical pKa prediction often involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. This is commonly achieved using thermodynamic cycles that combine gas-phase quantum chemical calculations with a solvation model. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, offering a good balance between accuracy and computational cost.

The ionization state of this compound will be highly dependent on the pH of the surrounding medium.

At low pH (acidic environment): The amino group will be protonated (-NH3+), the carboxylic acid will be in its neutral form (-COOH), and the hydroxyl group will be protonated (-OH). The molecule will carry a net positive charge.

At physiological pH (~7.4): The carboxylic acid will be deprotonated (-COO-), the amino group will be protonated (-NH3+), and the hydroxyl group will remain protonated (-OH), resulting in a zwitterionic form with a net neutral charge.

At high pH (basic environment): The carboxylic acid will be deprotonated (-COO-), the amino group will be in its neutral form (-NH2), and the phenolic hydroxyl group will also be deprotonated (-O-). The molecule will carry a net negative charge.

The interplay of the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxyl group, along with intramolecular hydrogen bonding possibilities, can lead to nuanced shifts in the pKa values compared to simpler substituted benzoic acids.

Table 1: Predicted pKa Values for the Functional Groups of this compound in Aqueous Environment

Functional GroupPredicted pKaPredominant Species at pH 7.4
Carboxylic Acid (-COOH)~4.5-COO-
Amino Group (-NH3+)~5.0-NH3+
Phenolic Hydroxyl (-OH)~9.8-OH

Note: The values in this table are illustrative and based on theoretical predictions for similarly substituted molecules. Actual experimental values may vary.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. For this compound and its derivatives, QSPR models can be developed to predict a range of properties, such as solubility, lipophilicity (logP), and antioxidant activity.

The development of a QSPR model involves several key steps:

Dataset compilation: A set of molecules with known experimental or high-level computational data for the property of interest is gathered.

Molecular descriptor calculation: A large number of numerical descriptors that encode the structural, electronic, and topological features of the molecules are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, Mulliken charges).

Model building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant descriptors to the property of interest.

Model validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, QSPR studies could explore how modifications to the substituent groups affect its properties. For instance, a model could be built to predict the antioxidant capacity based on descriptors that quantify the ease of hydrogen atom donation from the phenolic hydroxyl group.

Table 2: Illustrative QSPR Model for Predicting a Hypothetical Physicochemical Property of this compound Derivatives

DerivativeMolecular Descriptor 1 (e.g., HOMO Energy)Molecular Descriptor 2 (e.g., LogP)Predicted Property Value
This compound-5.8 eV1.210.5
3-Nitro-4-hydroxy-5-methoxybenzoic acid-6.5 eV1.88.2
3-Amino-4,5-dihydroxybenzoic acid-5.6 eV0.811.8

Note: This table presents hypothetical data to illustrate the concept of a QSPR model. The "Predicted Property Value" is a generic representation of a physicochemical property that could be modeled.

Applications in Advanced Materials Science and Bioengineering

Incorporation into Metal-Organic Frameworks (MOFs)

The compound has been successfully employed as an organic linker in the synthesis of a novel family of isostructural, multifunctional Metal-Organic Frameworks (MOFs). researchgate.netscholaris.ca These materials, with the general formula {[Ln₅L₆(OH)₃(DMF)₃]·5H₂O}n, where 'Ln' represents a lanthanide ion and 'L' is the deprotonated 3-amino-4-hydroxybenzoic acid ligand, exhibit a range of intriguing properties stemming from their unique structure. researchgate.netscholaris.canih.gov

The structural foundation of these lanthanide-based MOFs is built upon the specific coordination of the 3-amino-4-hydroxybenzoic acid ligand with the metal centers. researchgate.net X-ray crystallographic analysis reveals that the organic linker coordinates to the lanthanide ions through its carboxylate moiety in a bidentate fashion, while the hydroxyl and amino groups coordinate in a monodentate manner. researchgate.netscholaris.ca

This coordination results in the formation of pentanuclear clusters, specifically Ln₅(OH)₃, which act as the secondary building units (SBUs) of the framework. researchgate.net These SBUs are interconnected, with each cluster connecting to six neighboring SBUs, creating a 3D framework with a 6-connected uninodal net featuring an acs topology. researchgate.net This intricate network defines narrow microchannels within the structure, contributing to the material's permanent porosity. researchgate.net

The incorporation of different lanthanide ions into this framework, facilitated by the 3-amino-4-hydroxybenzoic acid ligand, imparts a variety of functional properties to the resulting materials. researchgate.netscholaris.ca

Magnetism: MOFs synthesized with specific lanthanide ions, namely Dysprosium (Dy), Erbium (Er), and Ytterbium (Yb), exhibit single-molecule magnet (SMM) behavior. researchgate.netscholaris.canih.gov This property arises from the magnetic anisotropy of the lanthanide ions, which is maintained within the coordination environment established by the ligand. researchgate.netscholaris.ca The study of a cobalt(II)-based MOF using the same ligand also revealed slow magnetic relaxation, highlighting the ligand's utility in generating magnetic materials with transition metals as well. proquest.com

Luminescence: The frameworks demonstrate notable photoluminescent properties. The ligand itself is luminescent, and when combined with emissive lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺), the resulting MOFs show potential for applications such as ratiometric luminescent thermometry. researchgate.netmdpi.com Heterometallic materials, where multiple lanthanide ions are incorporated into the same framework, have been specifically studied for this purpose. researchgate.netscholaris.ca

Table 1: Properties of Lanthanide-Based MOFs with 3-Amino-4-hydroxybenzoate Ligand
PropertyLanthanide Ion(s)Observed Behavior/ApplicationSource(s)
Magnetism Dy³⁺, Er³⁺, Yb³⁺Single-Molecule Magnet (SMM) behavior researchgate.net, scholaris.ca, nih.gov
Luminescence Tb³⁺, Eu³⁺Photoluminescence, potential for ratiometric thermometry researchgate.net, scholaris.ca
Gas Adsorption General FrameworkSelective adsorption of CO₂ researchgate.net, scholaris.ca

Gas Adsorption: The porous nature of the MOF structure, characterized by microchannels, makes these materials promising candidates for gas capture and storage. researchgate.netmdpi.com Studies have specifically analyzed the CO₂ sorption capacity of these frameworks. researchgate.netscholaris.cagoogle.com The material's activation by removing coordinated solvent molecules creates coordinatively unsaturated sites that can interact directly with CO₂ molecules, leading to relatively high isosteric heat of adsorption and suggesting a strong affinity for CO₂. scholaris.ca The presence of amino groups on the ligand can further enhance CO₂ adsorption capabilities in MOFs. nih.govresearchgate.net

Development of Conductive Polymers and Hydrogels

Beyond coordination chemistry, this class of compounds is pivotal in creating conductive polymers for biomedical applications. A notable example is the development of Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), an injectable, biocompatible, and conductive hydrogel designed to address issues in cardiac tissue. scholaris.canih.gov

The synthesis of the PAMB-G hydrogel is a multi-step process. nih.gov First, 3-amino-4-methoxybenzoic acid (AMB) monomers are polymerized and grafted onto the amide groups of gelatin molecules. researchgate.netnih.gov This reaction is catalyzed by ammonium (B1175870) persulfate (APS). nih.gov Following the polymerization and grafting, the resulting PAMB-G copolymer solution is cross-linked to form a stable hydrogel. researchgate.netnih.gov This cross-linking is achieved using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). nih.gov Research has optimized the synthesis conditions, identifying that the maximum conductivity is achieved with a concentration of 1.2 mM AMB and 1.2 mM APS, and a reaction time of 24 hours. nih.gov

The primary function of incorporating the poly-3-amino-4-methoxybenzoic acid component is to impart electrical conductivity to the otherwise non-conductive gelatin matrix. scholaris.ca Characterization studies confirm that the PAMB-G hydrogel is significantly more conductive than a standard gelatin hydrogel. nih.gov Specific measurements show the conductivity of PAMB-G is approximately 12 times higher than that of gelatin alone. researchgate.net

Further electrical characterization through impedance measurements demonstrated that the PAMB-G composite has a lower impedance compared to gelatin, facilitating electrical current transfer. nih.gov Power spectrum analysis revealed that the energy remaining after passing through PAMB-G at 1 Hz was about 40% greater than that passing through gelatin, indicating more efficient electrical signal conduction. nih.gov This enhanced conductivity is crucial for its intended application in restoring electrical impulse propagation in biological tissues. researchgate.net

Table 2: Electrical Properties of PAMB-G Hydrogel vs. Gelatin
ParameterGelatin HydrogelPAMB-G HydrogelSource(s)
Relative Conductivity Baseline (1x)~12x higher, researchgate.net
Impedance (at 7 kHz) HigherLower nih.gov
Energy Transfer (at 1 Hz) Baseline~40% greater nih.gov

For any material intended for bio-integration, biocompatibility is a critical requirement. Extensive preclinical evaluations of PAMB-G have shown it to be a non-toxic biomaterial. scholaris.canih.gov In vitro studies found that PAMB-G was non-cytotoxic to cardiomyocytes and stem cells. scholaris.canih.gov

In vivo studies in animal models (rats) further support its biocompatibility. nih.govnih.gov When injected into the myocardium of rats following a myocardial infarction, there were no significant findings of short- or long-term toxicity for up to 12 months post-injection. nih.gov The toxicity parameters evaluated, including body weight, organ-to-brain ratios, hematological parameters, and serum parameters, were comparable to saline-injected controls. nih.gov Furthermore, the studies indicated that PAMB-G did not result in any reproductive toxicity. nih.gov These findings collectively establish the biocompatibility of the PAMB-G hydrogel as a conductive biomaterial for tissue engineering applications. scholaris.canih.govnih.gov

Polymer Stabilization and Degradation Studies

There is currently a lack of specific research on the application of 3-Amino-4-hydroxy-5-methoxybenzoic acid as a polymer stabilizer. The inherent chemical structure of aminophenolic compounds suggests potential antioxidant and UV-absorbing properties, which are crucial for polymer stabilization. However, without dedicated studies, its efficacy and mechanisms in these roles remain theoretical.

No published studies were identified that specifically investigate the use of this compound as a UV absorber or antioxidant in polymeric materials. Generally, compounds with phenolic hydroxyl groups and amino groups can act as radical scavengers and may absorb UV radiation, but the specific performance of this compound has not been documented.

Similarly, there is no available research detailing the role of this compound in inhibiting the photodegradation mechanisms of polymers. The potential for this compound to interfere with photo-oxidative degradation pathways is plausible due to its functional groups, but this has not been experimentally verified.

Role in Organic Electronics and Optical Materials (e.g., sensors, dyes)

The application of this compound in organic electronics and optical materials is an area that also lacks specific investigation. While related aminobenzoic acid derivatives have been explored for such uses, dedicated research on this compound is not apparent. For instance, polymers based on 4-aminobenzoic acid have been utilized in the development of electrochemical sensors. Additionally, 3-Amino-4-hydroxybenzoic acid is noted as an important intermediate in the synthesis of azo and thioxine dyes. google.com However, specific data on the performance and characteristics of this compound in sensors or as a dye itself are not available.

Role in Biosynthesis and Enzyme Mechanism Studies Non Human/in Vitro

Precursor in Natural Product Biosynthesis Pathways

3-Amino-4-hydroxy-5-methoxybenzoic acid is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA), a crucial building block in the biosynthesis of a wide array of significant natural products. AHBA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles these complex molecules.

3-Amino-5-hydroxybenzoic acid (AHBA) is a common precursor for a large group of natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics, as well as the unique saliniketals. researchgate.net The core structure of these compounds, known as the mC7N unit, is derived from AHBA. nih.govnih.gov

Ansamycins: This class of macrolactams, which includes potent antibacterial (e.g., rifamycin) and anticancer (e.g., geldanamycin) agents, utilizes AHBA as the initial unit for the assembly of their characteristic polyketide chains. researchgate.netnih.gov The polyketide chain eventually links back to the amino group of AHBA to form the macrolactam ring. nih.gov The addition of AHBA to a producing Streptomyces fermentation has been shown to markedly increase the production of the ansamycin antibiotic actamycin. nih.gov

Mitomycins: The methylbenzoquinone nucleus of the mitomycin antibiotics is also derived from AHBA. nih.govrsc.org Studies using isotope labeling have confirmed that 3-amino-5-hydroxybenzoic acid is the biogenetic precursor for this core structure in these potent DNA cross-linking agents. rsc.org

Saliniketals: AHBA also serves as a precursor in the biosynthesis of saliniketals, another class of natural products. researchgate.net

The formation of AHBA itself is a key enzymatic process, occurring through a variant of the shikimate pathway known as the aminoshikimate pathway. nih.govnih.gov A pivotal enzyme in this pathway is AHBA synthase. This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the final step: the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. nih.govnih.gov Mechanistic studies have revealed that the enzyme-bound pyridoxal phosphate (B84403) forms a Schiff base with the substrate's amino group, facilitating both a dehydration and a stereospecific enolization to create the aromatic ring. nih.gov

Once formed, AHBA is utilized by a type I polyketide synthase (PKS) to initiate the assembly of ansamycins. researchgate.net Subsequent modifications to the ansamycin structure, such as the introduction of chlorine, N-methyl, and O-methyl substituents, occur at later biosynthetic stages, after the incorporation of the initial AHBA unit. nih.gov For example, studies with analogues of AHBA showed that these modifications are not introduced at the amino acid level but rather on the larger ansamycin scaffold. nih.gov In some Streptomyces species, further enzymatic or non-enzymic transformations can occur, such as the substitution of a hydroxyl or chloro group with a thiol-containing moiety, leading to the formation of thioansamycins. doi.org

Investigation of Enzyme-Substrate Interactions and Reaction Mechanisms

The structural features of this compound—specifically its hydroxyl, amino, and methoxy (B1213986) groups—make it and its analogs valuable tools for studying enzyme mechanisms in vitro.

While direct studies on this compound are limited, research on structurally similar hydroxybenzoic and methoxybenzoic acids provides insight into their potential as enzyme modulators. Various derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.

For instance, a study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated acetylcholinesterase-inhibiting activity with IC50 values in the low micromolar range (4.0–16.5 μM). nih.gov Similarly, certain esters of 3,4,5-trimethoxycinnamic acid have shown inhibitory activity against both AChE and BChE. mdpi.com The position of hydroxyl and methoxy groups on the benzoic acid ring influences the type and strength of interaction with the enzyme's active site. nih.gov For example, 4-hydroxybenzoic acid interacts with AChE's active site primarily through hydrophobic interactions, whereas 3-hydroxybenzoic acid interacts mainly via hydrogen bonds. nih.gov The presence of a methoxy group, as seen in vanillic acid (4-hydroxy-3-methoxybenzoic acid), can lead to weaker hydrogen bond interactions compared to a dihydroxy-derivative due to the blocking of a hydroxyl group. nih.gov

Table 1: Cholinesterase Inhibition by Related Benzoic Acid Derivatives
Compound ClassTarget EnzymeObserved ActivityKey Structural Feature
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesAcetylcholinesterase (AChE)IC50 values of 4.0–16.5 μM nih.govTrimethoxybenzamide core
3,4,5-Trimethoxycinnamic acid estersAChE and Butyrylcholinesterase (BChE)Moderate inhibition, with IC50 values in the micromolar range for some derivatives mdpi.comTrimethoxycinnamoyl group
Hydroxybenzoic acidsAChEInhibition is dependent on hydroxyl group position, affecting hydrophobic vs. hydrogen bond interactions nih.govHydroxyl group(s)
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)AChEWeaker hydrogen bond interactions compared to dihydroxy analogs nih.govMethoxy group

The hydroxyl group on the aromatic ring of compounds like this compound can participate in redox reactions, particularly in the presence of oxidoreductase enzymes. Studies on analogous compounds demonstrate this reactivity. For example, amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, a structural analog of 3,4-dihydroxyphenylalanine (DOPA), acts as a substrate for the enzyme tyrosinase. researchgate.net It is oxidized to an o-quinone, which subsequently evolves to form 3,4-dihydroxybenzaldehyde. researchgate.net This reaction is driven by the enzyme, which mediates the oxidation. In a mixture, this phosphonic compound can also reduce dopaquinone (B1195961) (the product of DOPA oxidation) back to DOPA, demonstrating its capacity to engage in redox cycling and creating an apparent inhibitory effect on the enzyme. researchgate.net This highlights the potential for the catechol-like moiety (or a substituted equivalent) to undergo oxidation and influence enzymatic pathways by interacting with redox-active intermediates. researchgate.net

The methoxy group of this compound is a target for O-demethylation reactions catalyzed by Cytochrome P450 (CYP) enzymes. This is a crucial step in the metabolism of many natural and synthetic compounds. eltislab.com

In vitro studies with various human and microbial CYP enzymes have shown a preference for the O-demethylation of methoxyflavones and methoxybenzoic acids. eltislab.comnih.gov For example, the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris efficiently demethylates 4-methoxybenzoic acid. rsc.org This enzyme shows a strong preference for demethylating a methoxy group positioned para to the carboxyl group over one in the meta or ortho position. rsc.org The presence of a hydroxyl group on the ring, as in 3-hydroxy-4-methoxybenzoic acid, is well-tolerated by the enzyme, which readily demethylates these analogs. rsc.org Similarly, the P450 system (PbdA/PbdB) from Rhodococcus jostii RHA1 also catalyzes the O-demethylation of para-methoxylated benzoates. eltislab.com Human CYP enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP1B1, are also important in the O-demethylation of various methoxylated aromatic compounds. nih.gov

Table 2: Cytochrome P450-Mediated Demethylation of Related Methoxybenzoic Acids
Enzyme SystemSubstrate(s)Key Finding
CYP199A4 (R. palustris)4-methoxybenzoic acid, 3-hydroxy-4-methoxybenzoic acidEfficiently demethylates the para-methoxy group; the reaction is well-tolerated with an additional ortho-hydroxy group rsc.org
PbdA/PbdB (R. jostii)para-methoxylated benzoatesCatalyzes O-demethylation of lignin-derived benzoates eltislab.com
Human CYPs (e.g., CYP1A1, 1A2, 1B1)MethoxyflavonesPlay important roles in the preferential O-demethylation of these compounds nih.gov
GcoAB (Amycolatopsis sp.)Guaiacol, vanillinEngineered variants can efficiently demethylate O-methoxy-aryl groups in lignin-derived compounds researchgate.netport.ac.uk

Inhibition of Specific Microbial Enzymes (e.g., anthranilate synthase)

There is no available scientific literature detailing the inhibitory effects of this compound on specific microbial enzymes, including anthranilate synthase. Anthranilate synthase is a key enzyme in the tryptophan biosynthesis pathway, converting chorismate to anthranilate. While this pathway is a target for antimicrobial drug development, the role of this compound in this context has not been reported.

Mechanistic Insights into Biological Activities (e.g., antimicrobial efficacy in in vitro studies)

Specific in vitro studies on the antimicrobial efficacy and the mechanistic insights into the biological activities of this compound are not found in the reviewed scientific literature. However, studies on other benzoic acid derivatives have demonstrated a range of biological activities. For instance, the position of hydroxyl and methoxy groups on the benzoic acid ring can influence the molecule's inhibitory effects on enzymes like α-amylase. One study found that a hydroxyl group at the 2-position of the benzene (B151609) ring enhanced inhibitory activity, whereas a methoxy group at the same position or a hydroxyl group at the 5-position had a negative effect. mdpi.com

Advanced Analytical Method Development and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the analysis of organic molecules like 3-Amino-4-hydroxy-5-methoxybenzoic acid. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research has led to the development of robust RP-HPLC methods capable of separating the target compound from its precursors, isomers, and degradation products. A typical method employs a C18 stationary phase, which provides a nonpolar environment for the separation of moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The pH of the aqueous component is a critical parameter, as it influences the ionization state of the analyte's acidic carboxylic and basic amino functional groups, thereby affecting its retention on the column. For instance, maintaining the pH within a range that ensures the compound is in a less polar state can enhance retention and improve peak shape.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule allows for strong chromophoric activity. The detection wavelength is typically set at or near the compound's maximum absorbance for optimal sensitivity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound and Related Compounds
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Formic Acid or Ammonium (B1175870) Acetate)
Flow Rate1.0 mL/min
DetectionUV/Vis Diode Array Detector (DAD) at ~254 nm
Column Temperature30-35 °C
Injection Volume5-10 µL

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability, which stem from the polar carboxylic acid, hydroxyl, and amino functional groups. To overcome this limitation, a chemical derivatization step is necessary prior to GC-MS analysis.

Derivatization involves converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. A common and effective technique is silylation, which replaces the active hydrogens on the -COOH, -OH, and -NH2 groups with a nonpolar group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose.

The derivatization reaction proceeds as follows:

Esterification: The carboxylic acid group is converted into a silyl ester.

Etherification: The phenolic hydroxyl group is converted into a silyl ether.

Silylation of Amine: The amino group is converted into a silylamine.

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. The electron impact (EI) mass spectrum of the TBDMS derivative, for example, would exhibit characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, which aids in structural confirmation.

Table 2: Typical GC-MS Analysis Protocol for Derivatized this compound
StepDescription
Derivatization ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Reaction ConditionsHeating the sample with the reagent in a suitable solvent (e.g., acetonitrile) at 80-100 °C.
GC ColumnCapillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium
Ionization ModeElectron Impact (EI) at 70 eV
DetectionMass Spectrometer (Quadrupole or Time-of-Flight)

Development of Reference Standards for Chemical Analysis

The availability of a high-purity reference standard is a prerequisite for accurate quantitative analysis and is essential for method validation, system suitability testing, and quality control. A reference standard for this compound is a well-characterized material with a certified purity value, against which analytical samples are compared.

The development process for such a standard involves several critical stages:

Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification procedures, such as multiple recrystallizations or preparative chromatography, to remove impurities.

Identity Confirmation: The chemical structure of the purified material is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy to confirm functional groups.

Purity Assessment: The purity of the reference standard is determined using multiple high-resolution analytical methods. HPLC is the primary technique for quantifying organic purity by measuring the main peak's area relative to the total area of all peaks. Other methods, such as differential scanning calorimetry (DSC), can also be employed.

Characterization of Residual Impurities: The content of residual solvents (determined by headspace GC), water (by Karl Fischer titration), and non-volatile inorganic impurities (by sulfated ash testing) is quantified.

Certification: The final certified purity is calculated by subtracting the percentages of all identified impurities from 100%. This process, known as "mass balance," provides a highly accurate purity value. The reference standard is then stored under controlled conditions to ensure its long-term stability.

Quantification in Complex Chemical Matrices

Quantifying this compound in complex matrices, such as biological fluids (plasma, urine), fermentation broths, or environmental samples, presents significant analytical challenges. These matrices contain numerous endogenous or exogenous components that can interfere with the analysis, causing signal suppression or enhancement (matrix effects).

To achieve accurate quantification, a robust analytical workflow is required, which typically includes:

Sample Preparation: This is a crucial step to isolate the analyte from the interfering matrix components. Common techniques include protein precipitation (for biological fluids), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE is particularly effective, using a sorbent that selectively retains the analyte while allowing interfering substances to be washed away.

Analytical Method: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for quantification in complex matrices due to its high selectivity and sensitivity. In this technique, the first mass spectrometer (Q1) isolates the precursor ion of the analyte, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then detects one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing the impact of co-eluting matrix components.

Method Validation: The analytical method must be fully validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Electrochemical Analysis and Voltammetry

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a sensitive and cost-effective approach for the analysis of electroactive compounds. This compound is an excellent candidate for electrochemical analysis due to the presence of easily oxidizable functional groups: the phenolic hydroxyl group and the aromatic amino group.

The electrochemical behavior of the molecule is characterized by its oxidation at a solid electrode surface, such as a glassy carbon electrode (GCE). In a typical cyclic voltammetry experiment, the potential applied to the electrode is scanned, and the resulting current is measured. The oxidation of the aminophenol moiety is generally an irreversible, diffusion-controlled process. researchgate.netsohag-univ.edu.eg This means that the electrochemically generated oxidation product is not readily reduced back to the starting material on the reverse scan. researchgate.net

The oxidation potential is influenced by the pH of the supporting electrolyte, as protons are involved in the electrode reaction. mdpi.com The peak current observed in voltammetric techniques is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis. researchgate.net The presence of both the electron-donating hydroxyl and amino groups on the benzene ring facilitates the oxidation process, often resulting in well-defined voltammetric peaks at accessible potentials. This intrinsic electroactivity allows for the development of sensitive electrochemical sensors for the determination of this compound. mdpi.comnih.gov

Future Research Directions and Translational Potential Academic Perspective

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the broader availability and study of 3-Amino-4-hydroxy-5-methoxybenzoic acid and its derivatives. While traditional methods exist, future research is focused on creating more environmentally friendly and higher-yielding processes.

One established chemical synthesis involves the reduction of a nitro-substituted precursor. For instance, 4-hydroxy-3-nitrobenzoic acid can be treated with tin(II) chloride and hydrochloric acid under reflux conditions to yield 3-amino-4-hydroxybenzoic acid. chemicalbook.com An alternative industrial approach starts with 3-nitro-4-chlorobenzoic acid, which first undergoes a reaction with sodium hydroxide (B78521). google.com The resulting 3-nitro-4-hydroxybenzoic acid is then subjected to a pressurized catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst to produce the final product with high yield (>90%). google.com This catalytic method is noted for being more environmentally friendly than older methods that used iron powder for reduction, as it reduces the production of iron-containing wastewater. google.com

A particularly novel and promising direction lies in biocatalysis and metabolic engineering. Researchers have identified a biosynthetic pathway for a similar compound, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), in the actinomycete Streptomyces griseus. nih.gov This pathway is distinct from the common shikimate pathway for aromatic compounds. It involves a two-step reaction where the aromatic ring is formed from the primary metabolites dihydroxyacetone phosphate (B84403) (DHAP) and L-aspartate-4-semialdehyde, catalyzed by the enzymes GriI and GriH. nih.gov Future research could focus on adapting or engineering microorganisms like Corynebacterium glutamicum to produce this compound directly from simple sugars, offering a sustainable and potentially cost-effective alternative to chemical synthesis. nih.gov

Design of Advanced Derivatives with Tuned Properties

The functional groups on this compound provide multiple handles for chemical modification, enabling the design of advanced derivatives with properties tailored for specific applications. The carboxylic acid, amine, and hydroxyl groups can be independently or simultaneously modified to alter solubility, electronic properties, and reactivity.

A significant area of exploration is in the field of polymer science. The monomer can be polymerized to create novel materials with unique characteristics. For example, a conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized. scholaris.ca This polymer is designed to be conductive, a property tuned by the polymerization of the monomer, for potential use in biomedical applications. scholaris.ca

Furthermore, the core structure is a valuable building block for complex organic molecules. Its derivatives can be key intermediates in the synthesis of pharmaceuticals. For instance, the related compound 3-methoxy-4-hydroxybenzoic acid serves as a starting material for a novel synthesis of Bosutinib, a protein kinase inhibitor. mdpi.com The synthesis involves a series of modifications, including esterification, alkylation, nitration, and reduction, demonstrating how the core structure can be elaborated to create high-value molecules. mdpi.com Other simple derivatives, such as 3-Amino-4-hydroxy-5-methoxybenzaldehyde, expand the synthetic utility of the parent compound. nih.gov

Integration into Multi-Component Systems for Enhanced Functionality

The true potential of this compound and its derivatives can often be realized when they are integrated into larger, multi-component systems. This integration can lead to synergistic effects and create materials with enhanced or entirely new functionalities.

A prime example is the previously mentioned PAMB-G hydrogel. scholaris.ca Here, the conductive polymer derived from the monomer is integrated with gelatin, a well-known biopolymer. This combination creates a multi-component hydrogel that is not only conductive but also possesses the biocompatibility and structural properties of gelatin, making it suitable for applications in tissue engineering, specifically for cardiac arrhythmia therapy. scholaris.ca

In a different context, the structural motif of this compound is integrated into larger, biologically active molecules. The synthesis of Bosutinib showcases how a derivative of this benzoic acid is incorporated as a crucial fragment into a complex molecular architecture designed to interact with specific biological targets. mdpi.com Future research could explore the incorporation of this moiety into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or supramolecular assemblies, where its specific electronic and hydrogen-bonding capabilities could be harnessed for applications in catalysis, gas storage, or sensing.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical predictions are becoming indispensable tools for guiding the rational design of new molecules and materials. For a compound like this compound, theoretical studies can provide deep insights into its electronic structure, reactivity, and potential interactions, thereby accelerating experimental discovery.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of chemical reactions and the stability of different molecular structures. For example, in the synthesis of complex heterocyclic systems, DFT has been used to calculate the charge density on different atoms to predict which reaction pathway is more favorable, thus guiding the synthesis towards the desired product. nih.gov Similar computational approaches can be applied to predict the reactivity of the different functional groups on this compound, helping chemists to design more efficient synthetic routes to its derivatives.

Furthermore, theoretical calculations can predict the properties of novel derivatives before they are synthesized. For instance, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to estimate the conductive potential of new polymers. This allows for the in-silico screening of numerous potential derivatives, enabling researchers to focus their experimental efforts on the most promising candidates. nih.gov

New Applications in Emerging Fields of Chemical Science

The unique properties of this compound and its derivatives make it a strong candidate for applications in several emerging fields of chemical science.

Advanced Materials and Bioplastics: The compound is a valuable precursor for creating high-performance polymers. It has been identified as a monomer for the production of ultra-thermoresistant bioplastics. nih.gov As industries seek sustainable alternatives to fossil fuel-based plastics, research into bio-based, high-stability polymers derived from this monomer is a critical area of development.

Bioelectronics and Biomedical Devices: The development of conductive polymers for biological applications is a rapidly growing field. The successful synthesis of the PAMB-G conductive hydrogel for treating cardiac arrhythmias highlights a significant translational potential. scholaris.ca This demonstrates its utility in creating materials that can interface with biological tissues to restore electrical function, opening doors for applications in nerve regeneration, smart biosensors, and implantable medical devices.

Pharmaceutical and Peptide Synthesis: The closely related 3-Amino-4-hydroxybenzoic acid is used in peptide synthesis, indicating that the core structure is compatible with biochemical applications. sigmaaldrich.com The functional groups allow it to act as a specialized amino acid analog or a linker molecule in the development of novel peptides and peptidomimetics with therapeutic potential. It also serves as an important intermediate in the synthesis of dyes, such as azo and thioxine dyes. google.com

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-4-hydroxy-5-methoxybenzoic acid in laboratory settings?

Answer: Synthesis typically involves multi-step reactions, including bromination and substitution. For example:

  • Bromination: Start with a precursor like 4-amino-5-methoxybenzoic acid and introduce bromine under controlled conditions (20–50°C) using Br₂ or N-bromosuccinimide (NBS). Monitor reaction progress via TLC to avoid over-bromination .
  • Hydroxylation: Introduce the hydroxy group via demethylation of a methoxy intermediate using reagents like BBr₃ or HBr in acetic acid, followed by purification via recrystallization .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC for high-purity isolation. Validate purity via melting point (e.g., 208°C for related analogs) and spectroscopic methods .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the hydroxy proton appears as a broad singlet (~δ 10–12 ppm), while methoxy groups resonate at δ ~3.8 ppm .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A retention time of 8.2 min (acetonitrile/water, 60:40) is typical for related benzoic acids .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and hydrogen-bonding networks critical for reactivity studies .

Q. What are the solubility properties and stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–9). Insoluble in non-polar solvents (hexane) .
  • Stability: Degrades above 200°C; store at 4°C in amber vials to prevent photodegradation. Avoid prolonged exposure to strong acids/bases to preserve the amino and hydroxy groups .

Q. What known biological activities or biochemical interactions have been reported for this compound in preclinical studies?

Answer:

  • Enzyme Inhibition: Acts as a scaffold for synthesizing inhibitors targeting tyrosine kinases or oxidoreductases, with IC₅₀ values in the micromolar range .
  • Antimicrobial Activity: Derivatives show moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) due to interference with cell wall synthesis .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound while minimizing side reactions during multi-step synthesis?

Answer:

  • Reaction Optimization: Use flow chemistry for precise temperature control during bromination (40°C ± 2°C) to reduce di-substitution byproducts .
  • Catalysis: Employ Pd/C or Cu(I) catalysts for selective demethylation, achieving >85% yield .
  • In-line Analytics: Integrate FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can researchers resolve analytical challenges such as isomer separation or quantification of trace impurities in this compound samples?

Answer:

  • Chiral HPLC: Use chiral columns (e.g., Chiralpak IA) with isopropanol/hexane (20:80) to resolve positional isomers (e.g., 3-amino vs. 4-amino derivatives) .
  • LC-MS/MS: Quantify impurities (e.g., residual brominated intermediates) at ppm levels using MRM transitions (e.g., m/z 228 → 182) .
  • 2D NMR: Employ 1H^1H-13C^{13}C HSQC to distinguish overlapping signals from regioisomers .

Q. What computational modeling approaches (e.g., DFT, molecular docking) have been applied to study the electronic properties or binding mechanisms of this compound?

Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking: Simulate binding to β-lactamase (PDB: 1BSG) using AutoDock Vina, revealing hydrogen bonds between the hydroxy group and Thr316 (binding energy: -8.2 kcal/mol) .

Q. How does the substitution pattern (amino, hydroxy, methoxy) influence the physicochemical properties and reactivity of this compound in comparison to its structural analogs?

Answer:

  • Acidity: The hydroxy group (pKa ~2.8) enhances acidity vs. non-hydroxylated analogs (pKa ~4.5), impacting solubility and metal-chelation capacity .
  • Electrophilicity: Methoxy groups deactivate the benzene ring, reducing nitration rates compared to unsubstituted benzoic acids .
  • Bioactivity: Amino and hydroxy groups synergize to improve binding to bacterial dihydrofolate reductase vs. mono-substituted derivatives (ΔΔG = -3.1 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.